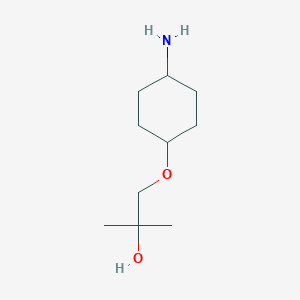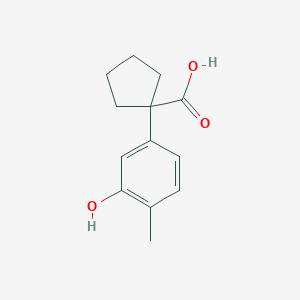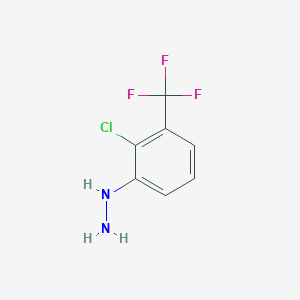
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-chloro-3-(trifluoromethyl)nitrobenzene with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine These compounds share structural similarities but differ in the position of the chloro and trifluoromethyl groups, which can influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it distinct in terms of its chemical behavior and potential applications.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
[2-chloro-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
Clé InChI |
SDIJOJMWAWVOQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NN)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



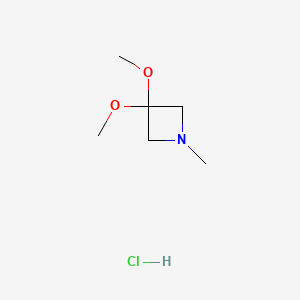
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
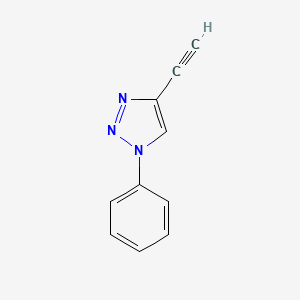
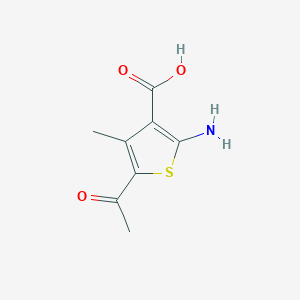
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
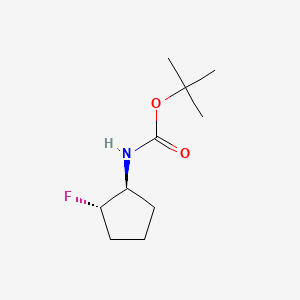
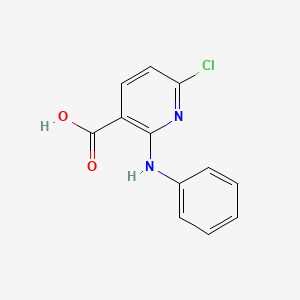
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
